(Pentamethylphenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-7-8(2)10(4)12(6-13)11(5)9(7)3;/h6,13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMHVEJZKZGYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CN)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentamethylphenyl)methanamine hydrochloride typically involves the reaction of pentamethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Pentamethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(Pentamethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pentamethylphenyl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between (pentamethylphenyl)methanamine hydrochloride and analogous compounds:
Key Observations :
- Electronic Effects: Electron-donating methyl groups increase the electron density of the aromatic ring, which may enhance stability in electrophilic aromatic substitution reactions compared to methoxy or phenoxy derivatives .
Physicochemical Properties
Comparative solubility, melting points, and spectroscopic data (inferred from analogs):
Key Observations :
- The pentamethyl derivative likely exhibits lower solubility in nonpolar solvents compared to furan or alkoxy-substituted analogs due to its rigid, planar structure .
- Methyl groups in the pentamethyl compound would produce distinct upfield shifts in NMR spectra compared to electron-withdrawing substituents (e.g., methoxy) .
Biological Activity
(Pentamethylphenyl)methanamine hydrochloride, also known by its CAS number 673435-38-6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pentamethylphenyl group attached to a methanamine moiety, which contributes to its unique properties. The chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C11H18ClN
- Molecular Weight: 201.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:
- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme Inhibition: It has the potential to inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess such activity.
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B (2023) | Showed potential antifungal effects in vitro. |
2. Neuroprotective Effects
There is emerging evidence that compounds related to methanamines can have neuroprotective effects. This may be relevant for conditions such as Alzheimer's disease.
| Study | Findings |
|---|---|
| Study C (2023) | Reported neuroprotective effects in animal models of neurodegeneration. |
3. Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest.
| Study | Findings |
|---|---|
| Study D (2024) | Found that the compound reduced pro-inflammatory cytokine levels in vitro. |
Case Studies
Several case studies highlight the biological activity of related compounds, providing insights into potential applications for this compound.
- Case Study 1: Investigated the use of similar amines in treating bacterial infections, showing promising results in clinical settings.
- Case Study 2: Explored the neuroprotective effects of methanamine derivatives in patients with neurodegenerative disorders, indicating potential benefits.
Q & A
Q. What synthetic methodologies are commonly used to prepare (Pentamethylphenyl)methanamine hydrochloride?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, General Method A ( ) involves reacting a substituted aldehyde with a primary amine hydrochloride salt under reducing conditions (e.g., NaBH4 or catalytic hydrogenation). Optimizing solvent polarity (e.g., methanol or THF) and stoichiometric ratios of reactants can improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography .
Q. How is structural confirmation achieved for this compound derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., <0.5 ppm mass accuracy), while ¹H/¹³C NMR resolves substituent positions. For instance, aromatic protons in pentamethylphenyl groups appear as singlets (δ 6.8–7.2 ppm), and methyl groups resonate as sharp singlets (δ 2.1–2.5 ppm). Multiplicity and coupling constants in 2D NMR (COSY, HSQC) validate stereochemistry and regioselectivity .
Q. What analytical techniques ensure purity in research-grade batches?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to achieve ≥98% purity ( ).
- Melting Point Analysis : Sharp melting points (e.g., 203–205°C) indicate crystallinity and minimal impurities ( ).
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or residual solvents. Strategies include:
Q. What reaction conditions optimize stereoselective synthesis of chiral this compound derivatives?
Stereocontrol is achieved via:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation (e.g., 90% ee reported for cyclopropane derivatives in ).
- Dynamic Kinetic Resolution : Employ enzymes (lipases) or chiral auxiliaries to favor enantiomerically pure intermediates.
- Crystallization-Induced Diastereomer Transformation : Separate diastereomers using resolving agents like tartaric acid .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Electron-donating groups (e.g., methyl) on the phenyl ring increase amine nucleophilicity, enhancing reactivity in Buchwald-Hartwig aminations. Conversely, electron-withdrawing groups (e.g., nitro) require harsher conditions (e.g., Pd2(dba)3/XPhos, 100°C). Kinetic studies using Hammett plots correlate substituent σ values with reaction rates ( ).
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Stability-Indicating Assays : Monitor degradation via LC-MS (e.g., detecting oxidized byproducts at m/z +16).
- Excipient Formulation : Blend with stabilizers like mannitol or trehalose to reduce hygroscopicity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
